N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Description
N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with chloro and methyl groups at positions 5 and 4, respectively. The molecule also incorporates a 3-(methylsulfonyl)benzamide moiety and a pyridin-2-ylmethyl group, which may enhance its electronic and steric properties for target binding. Its synthesis likely follows standard benzamide coupling protocols, such as EDCI/HOBt-mediated reactions in anhydrous dichloromethane, as seen in related compounds .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-14-18(23)9-10-19-20(14)25-22(30-19)26(13-16-7-3-4-11-24-16)21(27)15-6-5-8-17(12-15)31(2,28)29/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIVLDWJWVUOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 335.82 g/mol. The presence of the thiazole moiety is significant in contributing to its biological properties.
- Antitumor Activity : The thiazole ring structure has been linked to various anticancer activities. Studies have shown that compounds containing thiazole exhibit cytotoxic effects on several cancer cell lines through apoptosis induction. The structure-activity relationship (SAR) indicates that modifications to the thiazole and benzamide moieties can enhance efficacy against specific tumor types .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes linked to inflammation and cancer progression, such as cyclooxygenase (COX) enzymes. Inhibitors targeting COX-II have shown promise in reducing tumor growth rates in preclinical models .
- Neuroprotective Effects : Research suggests that thiazole derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism may involve modulation of oxidative stress pathways and neuronal survival signaling .
Biological Activity Data
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of a related thiazole compound on human glioblastoma cells (U251). The results indicated a significant reduction in cell viability with an IC50 value of approximately 10 µM, suggesting strong anticancer potential .
- Inflammation Reduction : Another investigation focused on the anti-inflammatory properties of thiazole derivatives, showing that these compounds could effectively reduce COX-II activity in vitro, leading to decreased prostaglandin synthesis which is crucial for inflammation management .
- Neuroprotective Mechanisms : In a model of oxidative stress-induced neuronal injury, thiazole derivatives demonstrated protective effects by reducing reactive oxygen species (ROS) levels and promoting cell survival pathways .
Scientific Research Applications
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity through several mechanisms:
- Cell Proliferation Inhibition : The compound significantly inhibits the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay indicates a dose-dependent response in cell growth inhibition.
-
Mechanisms of Action :
- Apoptosis Induction : Flow cytometry analyses indicate that treatment with this compound leads to increased apoptosis in cancer cells, activating caspase pathways essential for programmed cell death.
- Cell Cycle Arrest : Observations show cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells.
- Migration Inhibition : Scratch wound healing assays reveal that this compound effectively reduces cell migration, indicating potential in preventing metastasis.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , which are critical in treating various inflammatory conditions:
- Cytokine Modulation : It has been shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7), indicating its utility in inflammatory diseases.
- Western Blot Analysis : Studies suggest that the compound inhibits key signaling pathways involved in inflammation, including NF-kB and MAPK pathways.
Efficacy Studies
Recent studies have synthesized several derivatives of benzothiazole, including the target compound. Key findings include:
- Compound Efficacy : Among synthesized compounds, this specific compound exhibited superior anticancer activity compared to others tested.
- ADMET Profiling : Preliminary absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies suggest favorable pharmacokinetic properties for this compound, indicating its potential for further development as a therapeutic agent.
Data Summary
| Biological Activity | Observations |
|---|---|
| Cell Proliferation Inhibition | Significant inhibition in A431 and A549 cell lines |
| Apoptosis Induction | Increased caspase activity; flow cytometry results confirm apoptosis |
| Cell Cycle Arrest | G0/G1 phase arrest observed |
| Migration Inhibition | Reduced migration in scratch assays |
| Cytokine Modulation | Decreased IL-6 and TNF-α levels in RAW264.7 cells |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency : The target compound’s yield is likely moderate (43–58%), consistent with similar benzamide derivatives .
- Physicochemical Properties : The methylsulfonyl and pyridinylmethyl groups may improve aqueous solubility compared to nitro- or dichlorophenyl-substituted analogs (e.g., ’s compound with logP ~4.1) .
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying to avoid side reactions .
- Temperature Control : Low temperatures (−5°C to 5°C) during sulfonylation minimize undesired oxidation .
- Catalysts : Triethylamine or DMAP accelerates amide bond formation .
Which spectroscopic and computational techniques are most reliable for confirming the structure and purity of this compound?
Basic Research Question
Primary Methods :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methylsulfonyl at δ ~3.2 ppm for ¹H; C=O at ~168 ppm for ¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1350/1150 cm⁻¹) .
Q. Advanced Validation :
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns (e.g., intermolecular N–H⋯N interactions in thiazole derivatives) .
- Molecular Dynamics Simulations : Predict binding poses for target proteins (e.g., docking studies using AutoDock Vina) .
How do the functional groups in this compound influence its reactivity and potential biological interactions?
Basic Research Question
- Thiazole Ring : Participates in π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) .
- Methylsulfonyl Group : Enhances solubility and acts as a hydrogen-bond acceptor, critical for target binding .
- Pyridinylmethyl Side Chain : Facilitates interactions with hydrophobic pockets via van der Waals forces .
Q. Reactivity :
- Nucleophilic Substitution : The methylsulfonyl group is susceptible to displacement by thiols or amines under basic conditions .
- Oxidative Stability : The thiazole ring may degrade under strong oxidizing agents (e.g., H₂O₂) .
What experimental strategies are recommended for assessing the compound’s biological activity in vitro?
Basic Research Question
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., FP-TDI kinase assay) with ATP concentrations adjusted to Km values .
- Cytotoxicity Screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .
How can researchers optimize the synthetic yield of this compound while minimizing side products?
Advanced Research Question
Design of Experiments (DoE) Approach :
Factor Screening : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (0.1–1.0 eq) .
Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions (e.g., 65°C in DMF with 0.5 eq DMAP increases yield by 22%) .
Q. Side Product Mitigation :
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from byproducts like unreacted amine .
- In Situ Monitoring : TLC (Rf ~0.4 in 7:3 hexane:EtOAc) ensures reaction completion before proceeding .
How should conflicting data on the compound’s biological activity across studies be resolved?
Advanced Research Question
Case Example : Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 5.6 µM for kinase inhibition):
Assay Conditions : Compare buffer pH (e.g., activity drops at pH >8 due to sulfonamide deprotonation) .
Protein Source : Recombinant vs. native enzymes may exhibit varying binding affinities .
Statistical Analysis : Apply Student’s t-test to determine significance (p < 0.05) and assess inter-lab variability .
Recommendation : Replicate experiments using standardized protocols (e.g., uniform cell lines, enzyme batches) .
What computational tools are effective for studying molecular interactions between this compound and its targets?
Advanced Research Question
- Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding to PFOR enzyme active sites (RMSD < 2.0 Å indicates reliable poses) .
- Binding Free Energy Calculations : MM-PBSA/GBSA methods quantify contributions from hydrophobic/electrostatic interactions .
- ADMET Prediction : SwissADME predicts logP (~3.2) and bioavailability (>80%), guiding lead optimization .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Advanced Research Question
Stability Profiling :
Q. Analytical Validation :
- HPLC-MS : Monitor degradation products (e.g., tR shifts indicate hydrolysis) .
- Accelerated Stability Studies : 40°C/75% RH for 4 weeks to simulate long-term storage .
What strategies are recommended for analyzing enantiomeric purity if stereocenters are present?
Advanced Research Question
Chiral Analysis :
- Chiral HPLC : Use a Chiralpak IC column with heptane:isopropanol (85:15) to resolve enantiomers (α >1.2) .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental spectra to DFT-simulated data .
Synthetic Control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) if stereocenters are introduced during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
